molecular formula C4H3Si B14606559 Vinylethynylsilane

Vinylethynylsilane

Cat. No.: B14606559
M. Wt: 79.15 g/mol
InChI Key: HDENTJGUWIWGJQ-UHFFFAOYSA-N
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Description

Vinylethynylsilane is a silicon-based organometallic compound characterized by the presence of both vinyl (CH₂=CH–) and ethynyl (–C≡C–) groups bonded to a central silicon atom. These compounds exhibit unique reactivity due to the electron-withdrawing nature of the ethynyl group and the π-bonding capacity of the vinyl substituent, making them valuable in cross-coupling reactions and polymer chemistry .

Properties

Molecular Formula

C4H3Si

Molecular Weight

79.15 g/mol

InChI

InChI=1S/C4H3Si/c1-2-3-4-5/h2H,1H2

InChI Key

HDENTJGUWIWGJQ-UHFFFAOYSA-N

Canonical SMILES

C=CC#C[Si]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (But-3-en-1-yn-1-yl)silane typically involves the reaction of an appropriate alkyne with a silicon-containing reagent. One common method is the hydrosilylation of alkynes, where a silicon-hydrogen bond adds across the triple bond of the alkyne under the influence of a catalyst, such as platinum or rhodium . Another method involves the use of transition metal-catalyzed coupling reactions, such as the Hiyama coupling, which employs organosilicon reagents and halides .

Industrial Production Methods: Industrial production of (But-3-en-1-yn-1-yl)silane may involve large-scale hydrosilylation processes using efficient catalysts to ensure high yields and selectivity. The choice of catalyst and reaction conditions is crucial to optimize the production process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: (But-3-en-1-yn-1-yl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (But-3-en-1-yn-1-yl)silane in chemical reactions often involves the formation of reactive intermediates, such as silyl radicals or cations. These intermediates can undergo further transformations, leading to the formation of various products. For example, in hydrosilylation reactions, the silicon-hydrogen bond adds across the alkyne, forming a silyl-substituted alkene . The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below summarizes key structural and electronic differences between Vinylethynylsilane and related silane derivatives:

Compound Molecular Formula Substituents on Si Key Electronic Features
This compound C₄H₆Si (inferred) Vinyl, Ethynyl High electrophilicity at Si due to –C≡C–; conjugation between vinyl and ethynyl groups enhances reactivity
Vinylsilane C₂H₆Si Vinyl, H Less electrophilic Si center; prone to oxidation and hydrolysis
Trimethyl(vinyl)silane C₅H₁₂Si Vinyl, Trimethyl Steric hindrance from –Si(CH₃)₃ reduces reactivity; improved thermal stability
Phenylsilane C₆H₈Si Phenyl, H Aromatic stabilization of Si; moderate reactivity in hydrosilylation
Vinyltrimethoxysilane C₅H₁₂O₃Si Vinyl, Methoxy (×3) Hydrolyzes readily to form silanol intermediates; used as a coupling agent

Key Insights :

  • The ethynyl group in this compound increases the electrophilicity of the silicon atom compared to alkyl-substituted silanes like Trimethyl(vinyl)silane, enabling faster cross-coupling reactions .
  • Vinylsilane, lacking stabilizing substituents, exhibits lower stability and higher susceptibility to oxidation than this compound .
Spectroscopic Data
  • ¹³C NMR : Alkynyl(vinyl)silanes show distinct signals for sp-hybridized carbons (δ 90–110 ppm) and vinyl carbons (δ 120–140 ppm) .
  • ²⁹Si NMR : Silicon chemical shifts vary significantly with substituents: this compound (δ −10 to −20 ppm), Vinyltrimethoxysilane (δ −60 to −70 ppm) .

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